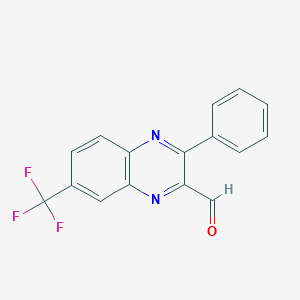![molecular formula C31H38FNO2 B15168417 3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)- is a complex organic compound with a unique structure that includes a pyridine ring, a methanol group, and several substituents
Vorbereitungsmethoden
The synthesis of 3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)- involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, it could be used in the development of new materials or as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response. Detailed studies are required to fully understand the molecular interactions and pathways involved .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)- stands out due to its unique structure and properties. Similar compounds may include other pyridinemethanol derivatives with different substituents. The specific arrangement of substituents in this compound may confer unique reactivity and biological activity .
Eigenschaften
Molekularformel |
C31H38FNO2 |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
1-[4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C31H38FNO2/c1-7-8-10-15-26-29(28(22(6)34)31(21(4)5)33-30(26)20(2)3)25-17-16-24(32)18-27(25)35-19-23-13-11-9-12-14-23/h9-18,20-22,34H,7-8,19H2,1-6H3/b15-10+ |
InChI-Schlüssel |
VDZAYKJNNJNHCB-XNTDXEJSSA-N |
Isomerische SMILES |
CCC/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCCC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)

![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)


![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)


![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)

